CGP 71872

GABAB receptor subtype selectivity photoaffinity labeling recombinant receptor binding

CGP 71872 (CAS 200402-51-3) is a synthetic, radioiodinated photoaffinity ligand designed from the 3-aminopropylphosphinic acid scaffold that functions as a high-affinity antagonist at the γ-aminobutyric acid type B (GABAB) receptor. Its [¹²⁵I]-labeled form contains a photoreactive aryl azide moiety enabling covalent, UV-activated crosslinking to target proteins.

Molecular Formula C24H31IN5O7P
Molecular Weight 659.4 g/mol
Cat. No. B1668534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 71872
SynonymsCGP 71872
CGP-71872
CGP71872
Molecular FormulaC24H31IN5O7P
Molecular Weight659.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O
InChIInChI=1S/C24H31IN5O7P/c1-15(16-6-5-7-17(10-16)24(34)35)28-13-18(31)14-38(36,37)9-4-2-3-8-27-23(33)19-11-20(25)21(29-30-26)12-22(19)32/h5-7,10-12,15,18,28,31-32H,2-4,8-9,13-14H2,1H3,(H,27,33)(H,34,35)(H,36,37)/t15-,18+/m1/s1
InChIKeyIHFUJPDKHJTHGQ-QAPCUYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CGP 71872 – A Nanomolar, Subtype-Selective GABAB Receptor Photoaffinity Probe for Differentiated Procurement


CGP 71872 (CAS 200402-51-3) is a synthetic, radioiodinated photoaffinity ligand designed from the 3-aminopropylphosphinic acid scaffold that functions as a high-affinity antagonist at the γ-aminobutyric acid type B (GABAB) receptor. Its [¹²⁵I]-labeled form contains a photoreactive aryl azide moiety enabling covalent, UV-activated crosslinking to target proteins . Competitive binding experiments confirm that [¹²⁵I]-CGP 71872 binding is displaced by cold CGP 71872, GABA, saclofen, (−)-baclofen, (+)-baclofen, and L-glutamic acid with a rank order and stereospecificity characteristic of the GABAB receptor . Among GABAB receptor pharmacological tools, CGP 71872 is distinguished by its unique combination of nanomolar affinity (Kd = 1 nM), GABABR1 subtype selectivity over GABABR2, and irreversible photoaffinity labeling capability within a single molecular entity .

Why GABAB Receptor Antagonists Are Not Interchangeable: The Case for CGP 71872 Differentiation


GABAB receptor pharmacology is complicated by the obligate heterodimerization of GABABR1 and GABABR2 subunits, where the R1 subunit harbors the orthosteric ligand-binding domain and the R2 subunit is required for G-protein coupling and surface trafficking . Most commercially available GABAB antagonists—including CGP 54626 (Kd = 1.51–33.1 nM), CGP 55845 (apparent Kd ≈ 30 nM), CGP 62349 (Kd = 0.9 nM), SCH 50911 (IC50 = 1.1 μM), and CGP 35348 (IC50 = 34 μM)—bind both R1/R2 heterodimers or display variable selectivity profiles, while saclofen and phaclofen exhibit only low micromolar affinity . Critically, no other antagonist in this class combines sub-2-nM affinity with experimental verification of exclusive GABABR1 binding (no detectable binding to recombinant GABABR2) and the capacity for photoaffinity-driven irreversible target capture. Substituting CGP 71872 with any other GABAB antagonist therefore forfeits the ability to covalently label, selectively detect, and differentiate between GABABR1a and GABABR1b splice variants in native tissues .

CGP 71872 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


GABABR1 Subtype Selectivity: No Detectable Binding to GABABR2 Versus Pan-Antagonists

Photoaffinity labeling experiments using recombinant GABABR2 receptor demonstrated that [¹²⁵I]-CGP 71872 does not bind to GABABR2, providing direct evidence that CGP 71872 is a GABABR1-selective antagonist . In contrast, CGP 54626, CGP 55845, and CGP 62349 bind to the R1 subunit within heterodimeric GABAB(1a,2) and GABAB(1b,2) receptor complexes without demonstrating exclusion of R2 binding ; CGP 54626 binds GABAB(1a,2) with a Kd of 1.51 ± 1.12 nM and GABAB(1b,2) with a Kd of 0.86 ± 0.20 nM, confirming interaction with both heterodimeric receptor populations .

GABAB receptor subtype selectivity photoaffinity labeling recombinant receptor binding

Photoaffinity-Enabled Irreversible Target Capture Versus Reversible Antagonists

CGP 71872 contains an aryl azide moiety that, upon UV photolysis (360 nm), generates a reactive nitrene that forms covalent bonds with proximal amino acid residues in the GABABR1 ligand-binding pocket, enabling irreversible target capture and autoradiographic detection via its [¹²⁵I] radiolabel . Photoaffinity labeling of rat brain crude membranes resolved two predominant [¹²⁵I]-CGP 71872-labeled bands at ~130 kDa (GABABR1a) and ~100 kDa (GABABR1b), confirmed by immunoprecipitation with a GABAB receptor-specific antibody . All major competing GABAB antagonists—including CGP 54626, CGP 55845, CGP 62349, SCH 50911, and CGP 35348—lack a photoactivatable functional group and can only achieve equilibrium-based, reversible receptor occupancy that dissociates during post-homogenization processing, rendering them unsuitable for SDS-PAGE/autoradiography-based target identification workflows .

photoaffinity probe irreversible covalent labeling GABAB receptor visualization

Binding Affinity Advantage: Kd = 1 nM Versus Micromolar and High-Nanomolar Comparators

[¹²⁵I]-CGP 71872 binds GABAB receptors with a Kd of 1 nM . This places CGP 71872 among the highest-affinity GABAB receptor ligands characterized. For comparison: CGP 54626 exhibits Kd values of 1.51 ± 1.12 nM (GABAB(1a,2)) and 0.86 ± 0.20 nM (GABAB(1b,2)) ; CGP 62349 has a Kd of 0.9 nM in rat cerebellar membranes ; CGP 55845 shows an apparent Kd of approximately 30 nM ; SCH 50911 displays an IC50 of 1.1 μM ; the classical antagonist CGP 35348 has an IC50 of 34 μM ; saclofen binds with low micromolar affinity ; and the agonist (−)-baclofen exhibits Kd values in the mid-nanomolar to low-micromolar range depending on the assay system .

receptor binding affinity Kd comparison GABAB antagonist potency

Splice Variant Discrimination: Resolving GABABR1a (∼130 kDa) and GABABR1b (∼100 kDa) in Native Tissues

Photoaffinity labeling with [¹²⁵I]-CGP 71872 on crude rat brain membranes resolved two predominant ligand-binding species at ~130 kDa (GABABR1a) and ~100 kDa (GABABR1b), confirmed by immunoprecipitation with a GABAB receptor-specific antibody . Differential tissue expression was subsequently mapped across rat and dog tissues: both R1a and R1b were co-expressed in brain, spinal cord, stomach, and testis; only R1b was detected in kidney and liver; R1a was selectively expressed in adrenal gland, pituitary, spleen, and prostate . No other GABAB antagonist, including the high-affinity radioligand [³H]-CGP 54626 or [³H]-CGP 62349, permits electrophoretic resolution and direct visualization of R1a versus R1b splice variants from native tissues because they lack a covalent photoaffinity capture mechanism and dissociate during SDS-PAGE .

GABABR1a vs. GABABR1b splice variant resolution tissue distribution mapping

CGP 71872 Procurement Decision Guide: Validated Research and Industrial Application Scenarios


GABABR1-Selective Pharmacological Profiling in Recombinant and Native Receptor Systems

Investigators requiring unambiguous assignment of pharmacological effects to the GABABR1 subunit—without confounding contributions from GABABR2 binding—should select CGP 71872. Competitive inhibition of [¹²⁵I]-CGP 71872 binding by test compounds in membranes from tissues or cells expressing defined GABAB receptor subunit compositions provides a direct, quantitative readout of GABABR1 orthosteric site engagement, as demonstrated with GABA, saclofen, (−)-baclofen, (+)-baclofen, and L-glutamic acid . This application is uniquely enabled by the experimental confirmation that recombinant GABABR2 does not bind [¹²⁵I]-CGP 71872 .

Covalent Photoaffinity Labeling for GABAB Receptor Proteomics and Target Identification

For proteomic workflows requiring covalent capture, SDS-PAGE resolution, and autoradiographic or mass spectrometric identification of GABAB receptor subunits and interacting proteins from native tissue lysates, [¹²⁵I]-CGP 71872 is the only characterized photoaffinity probe available. Upon UV activation at 360 nm, the aryl azide forms a covalent bond with the receptor, enabling irreversible labeling that survives denaturing sample preparation . This application is not achievable with any other GABAB antagonist radioligand due to their exclusively reversible binding mode.

Differential Tissue Distribution Mapping of GABABR1a and GABABR1b Splice Variants Across Species

Research programs seeking to map the relative expression of GABABR1a (~130 kDa) and GABABR1b (~100 kDa) across tissues, disease models, or species require [¹²⁵I]-CGP 71872 as the only pharmacological tool capable of resolving these splice variants on SDS-PAGE gels. The original characterization study established reference tissue maps in rat and dog, showing tissue-exclusive expression patterns (R1b-only in kidney and liver; R1a-selective in adrenal gland, pituitary, spleen, and prostate) that provide a validated experimental framework for comparative studies .

Quote Request

Request a Quote for CGP 71872

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.